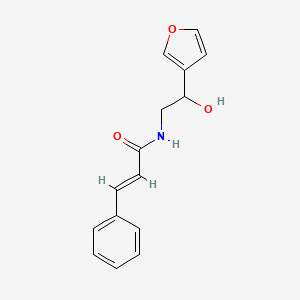

N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide” is a chemical compound that contains furan rings . Furan is a five-membered aromatic heterocycle containing one oxygen atom . It is an important building block in organic chemistry and is found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized .

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furan compounds can be synthesized using a variety of methods . Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts are used for these transformations . In many studies, furan synthesis reaction mechanisms have also been investigated and proposed .

Scientific Research Applications

Pharmaceuticals and Medicinal Chemistry

N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide exhibits potential as a building block for novel pharmaceuticals. Researchers have explored its structural modifications to enhance bioactivity, targeting specific receptors or enzymes. Its furan ring contributes to its pharmacological properties, and synthetic derivatives may serve as anti-inflammatory agents, antivirals, or anticancer drugs .

Polymer Chemistry and Materials Science

The furan ring in this compound can participate in polymerization reactions. By incorporating N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide into polymer chains, scientists can create functional materials. These polymers may find applications in drug delivery systems, biodegradable plastics, or even smart coatings. The combination of furan and cinnamamide functionalities offers versatility in designing tailored materials .

Agrochemicals and Crop Protection

Researchers have investigated furan-based compounds for their pesticidal properties. N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide could serve as a lead compound for developing eco-friendly pesticides. Its unique structure may interact with insect or fungal targets, disrupting their vital processes. Further studies are needed to optimize its efficacy and safety .

Organic Synthesis and Catalysis

The cinnamamide portion of the molecule contains a double bond, making it amenable to various chemical transformations. Researchers have explored its use as a starting material for the synthesis of other valuable compounds. For instance, it can participate in Diels-Alder reactions, forming complex structures. Additionally, its furan ring may act as a versatile building block in organic synthesis .

Photophysics and Optoelectronics

Furan-containing molecules often exhibit interesting photophysical properties. N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide could be incorporated into organic semiconductors or light-emitting materials. Its absorption and emission spectra may be tuned by modifying the substituents, making it relevant for optoelectronic devices like organic solar cells or light-emitting diodes .

Flavor and Fragrance Industry

Furan derivatives contribute to the aroma and taste of various natural products. While N-(2-(furan-3-yl)-2-hydroxyethyl)cinnamamide itself may not be directly used as a flavor or fragrance compound, its structural motifs could inspire the design of novel flavor enhancers or perfumery ingredients. Understanding its olfactory properties may lead to new sensory experiences .

Future Directions

The production of chemicals from biomass offers both economic and ecological benefits . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources, such as commodity sugars, lignocellulosic biomass, or algae . The broad range of uses and wide variety of bio-based products requires individual case studies of each product . Furfural is one of the 30 compounds produced by bio-refining biomass . Furfural can be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals .

properties

IUPAC Name |

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-14(13-8-9-19-11-13)10-16-15(18)7-6-12-4-2-1-3-5-12/h1-9,11,14,17H,10H2,(H,16,18)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSPDJQKNKZGCM-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[4-(4-methoxyphenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2759574.png)

![5-Cyclopropyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2759575.png)

![4-Cyclobutylidene-1-[(4-fluorophenyl)methylsulfonyl]piperidine](/img/structure/B2759577.png)

![7-Bromo-1,5-dimethyltricyclo[3.3.0.0^{2,7}]octan-6-one](/img/structure/B2759579.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-(4-butyl-3-oxoquinoxalin-2-yl)propanoate](/img/structure/B2759580.png)

![(E)-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}[(4-fluorophenyl)methoxy]amine](/img/structure/B2759584.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2759588.png)